

An In-depth Technical Guide to 4-Bromo-2-hydroxypyridine

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyridine

Cat. No.: B129990

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-hydroxypyridine**, a key intermediate in synthetic and medicinal chemistry. This document details its chemical identity, physical properties, and tautomeric nature. It also presents a representative synthetic protocol and highlights its application in the development of novel therapeutics.

Chemical Identity and Tautomerism

4-Bromo-2-hydroxypyridine exists in a tautomeric equilibrium with its more stable pyridone form, 4-bromo-1H-pyridin-2-one. Due to the stability of the pyridone tautomer, the systematic IUPAC name is 4-bromo-1H-pyridin-2-one[1][2] or 4-bromo-2(1H)-pyridinone[3][4]. The name **4-Bromo-2-hydroxypyridine** represents the enol form.

The tautomerism is a critical aspect of this compound's reactivity and is influenced by solvent polarity. The pyridone form is generally favored in polar solvents.

Tautomeric equilibrium of **4-Bromo-2-hydroxypyridine**.

Common synonyms for this compound include 4-Bromo-2-pyridone[5][6], 2-Hydroxy-4-bromopyridine[4], and 4-Bromopyridin-2-ol[1][2][4].

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **4-Bromo-2-hydroxypyridine**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	36953-37-4	[1][2][3][4][5][7][8]
Molecular Formula	C ₅ H ₄ BrNO	[1][2][4][5][7]
Molecular Weight	174.00 g/mol	[2][5]
Melting Point	186 °C	[3]
Boiling Point	305.9 °C at 760 mmHg	[3]
Purity	Typically ≥97%	[4][7]

Table 2: Spectroscopic Data

While detailed experimental spectroscopic data for **4-Bromo-2-hydroxypyridine** is not readily available in the surveyed literature, predicted data and data from a closely related isomer are presented below for reference.

Spectrum Type	Data	Source
Mass Spectrometry (Predicted)	[M+H] ⁺ : 173.955, [M+Na] ⁺ : 195.937	PubChem
Infrared (IR)	Conforms to structure	Thermo Scientific

For comparative purposes, the experimental spectroscopic data for the isomer 3-Bromo-2-hydroxypyridine is provided in the Appendix.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **4-Bromo-2-hydroxypyridine** is not readily available. However, the synthesis of the isomeric 3-Bromo-2-hydroxypyridine via

diazotization of 2-amino-3-bromopyridine provides a relevant and detailed experimental example for the synthesis of bromo-hydroxypyridines.

Representative Experimental Protocol: Synthesis of 3-Bromo-2-hydroxypyridine

This protocol details the synthesis of 3-Bromo-2-hydroxypyridine from 2-amino-3-bromopyridine.

Materials:

- 2-amino-3-bromopyridine
- Sodium nitrite (NaNO_2)
- Sulfuric acid (H_2SO_4)
- Sodium hydroxide (NaOH)
- Chloroform (CHCl_3)
- Brine
- Magnesium sulfate (MgSO_4)
- Deionized water

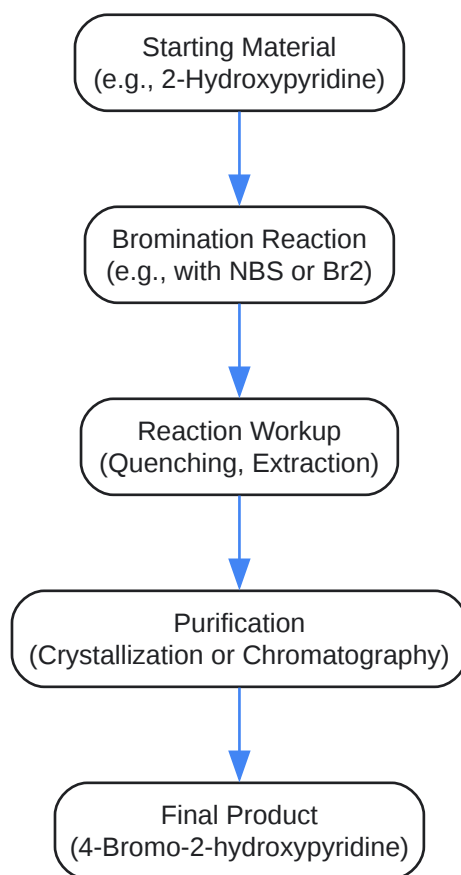
Procedure:

- A solution of sodium nitrite (24.2 g, 0.35 mol) in 175 mL of water is prepared and cooled to 0 °C.
- In a separate flask, 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) is dissolved in a solution of sulfuric acid (35 mL, 0.66 mol) in 175 mL of water.
- The sodium nitrite solution is added dropwise to the 2-amino-3-bromopyridine solution at 0 °C, and the reaction mixture is stirred for 1 hour at this temperature.
- The reaction mixture is then neutralized to pH 7 with a sodium hydroxide solution.

- The neutralized solution is extracted three times with 200 mL of chloroform.
- The combined organic phases are washed with 200 mL of brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

General Synthetic Workflow:

The synthesis of functionalized pyridones often follows a general workflow, as depicted below.



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General synthetic workflow for pyridone modification.

Applications in Drug Discovery and Development

4-Bromo-2-hydroxypyridine serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Notably, it is utilized in the preparation of M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulators. These modulators are being investigated for their therapeutic potential in neurological and psychiatric disorders such as

Alzheimer's disease and schizophrenia[6]. The bromo- and hydroxyl- functionalities of **4-Bromo-2-hydroxypyridine** provide versatile handles for further chemical modifications and the construction of more complex molecular architectures.

Appendix

Spectroscopic Data for 3-Bromo-2-hydroxypyridine

- ^1H NMR (500 MHz, CDCl_3): δ 7.87 (dd, $J = 7.3, 1.9$ Hz, 1H), 7.49 (dd, $J = 6.4, 1.9$ Hz, 1H), 6.24 (dd, $J = 7.3, 6.4$ Hz, 1H) ppm.
- ^{13}C NMR (125 MHz, CDCl_3): δ 161.9, 143.9, 134.4, 115.7, 107.7 ppm.
- IR (pure) ν_{max} : 3339, 3105, 2991, 2942, 1776, 1650, 1610, 1464 cm^{-1} .
- HRMS (ESI) m/z $[\text{M} + \text{Na}]^+$: Calculated: 195.9369, Found: 195.9373.

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